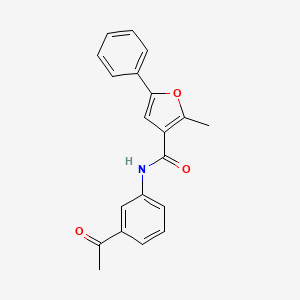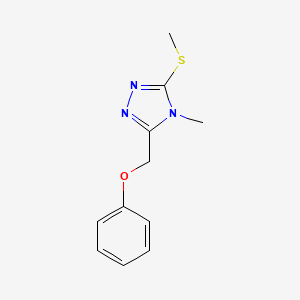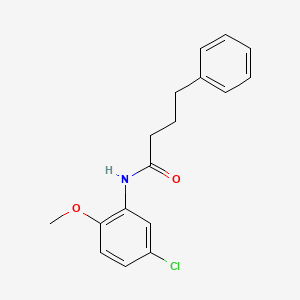
N-(3-acetylphenyl)-2-methyl-5-phenyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-methyl-5-phenyl-3-furamide is a chemical compound that belongs to the furan class of organic compounds. It is also known by its chemical name, FAF-Drugs3. This compound has shown promising results in scientific research, particularly in the field of drug discovery.
Wirkmechanismus
FAF-Drugs3 exerts its effects by binding to the active site of enzymes and inhibiting their function. It has been found to have a high affinity for histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, FAF-Drugs3 can prevent the proliferation of cancer cells and promote cell death. FAF-Drugs3 has also been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
FAF-Drugs3 has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. FAF-Drugs3 has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, FAF-Drugs3 has been shown to have antiviral effects against HIV and hepatitis C.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FAF-Drugs3 is its specificity for certain enzymes, which makes it a promising candidate for drug discovery. Its ability to inhibit histone deacetylases has been shown to have anticancer effects, while its ability to inhibit the aggregation of amyloid-beta peptides has potential therapeutic applications for neurodegenerative diseases. However, FAF-Drugs3 has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of FAF-Drugs3. One area of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to understand the full range of biochemical and physiological effects of FAF-Drugs3, particularly in the treatment of neurodegenerative diseases. Finally, the potential use of FAF-Drugs3 as a therapeutic agent for viral infections such as HIV and hepatitis C warrants further investigation.
Synthesemethoden
The synthesis of FAF-Drugs3 involves the reaction of 3-acetylphenylboronic acid with 2-methyl-5-phenylfuran-3-carboxylic acid in the presence of a palladium catalyst. The reaction yields FAF-Drugs3 as a white solid, which is further purified using column chromatography. This method of synthesis has been reported in various scientific journals and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
FAF-Drugs3 has been extensively studied for its potential use in drug discovery. It has been found to have inhibitory effects on various enzymes, including histone deacetylases, which play a crucial role in the progression of cancer. FAF-Drugs3 has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, FAF-Drugs3 has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-methyl-5-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13(22)16-9-6-10-17(11-16)21-20(23)18-12-19(24-14(18)2)15-7-4-3-5-8-15/h3-12H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSNMHFWCWCENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-methyl-5-phenylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)

![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)
![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)